Ethyl 5-(hydroxymethyl)furan-2-carboxylate
Overview
Description
Ethyl 5-(hydroxymethyl)furan-2-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 2-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(hydroxymethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the oxidation of 5-hydroxymethylfurfural (HMF) to 5-(hydroxymethyl)furan-2-carboxylic acid, followed by esterification with ethanol. This two-step process can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)furan-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming ethyl 5-formylfuran-2-carboxylate.
Reduction: The ester group can be reduced to an alcohol, yielding ethyl 5-(hydroxymethyl)furan-2-methanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 5-formylfuran-2-carboxylate
Reduction: Ethyl 5-(hydroxymethyl)furan-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-(hydroxymethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biochemical pathways involving furan derivatives. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules. Research is ongoing to explore its therapeutic potential.
Industry: Used in the production of polymers and resins. Its chemical properties make it suitable for incorporation into materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of ethyl 5-(hydroxymethyl)furan-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)furan-2-carboxylate can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of this compound. HMF is also a versatile platform chemical with applications in the production of bio-based materials.
Furan-2,5-dicarboxylic acid (FDCA): Another important furan derivative used in the production of bio-based polymers. FDCA is derived from HMF and has similar applications in materials science.
Mthis compound: A closely related compound with a methyl ester group instead of an ethyl ester group. It shares similar chemical properties and applications.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBVKBSYQAXCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501950 | |
Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76448-73-2 | |
Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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